molecular formula C7H16Cl2N2 B12939950 (R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Cat. No.: B12939950
M. Wt: 199.12 g/mol
InChI Key: BVLDJMARULEEGX-ILKKLZGPSA-N
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Description

®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is a spirocyclic amine, which means it contains a unique spiro structure where two rings are connected through a single atom. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of a chloroethyl compound and a dihydropyrazolone derivative, followed by cyclization to form the spirocyclic core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in a variety of substituted spirocyclic amines.

Scientific Research Applications

®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of ®-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride lies in its specific spirocyclic structure and the presence of the methyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various fields, including medicinal chemistry and drug development.

Properties

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

(7R)-7-methyl-5-azaspiro[2.4]heptan-7-amine;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-6(8)4-9-5-7(6)2-3-7;;/h9H,2-5,8H2,1H3;2*1H/t6-;;/m0../s1

InChI Key

BVLDJMARULEEGX-ILKKLZGPSA-N

Isomeric SMILES

C[C@@]1(CNCC12CC2)N.Cl.Cl

Canonical SMILES

CC1(CNCC12CC2)N.Cl.Cl

Origin of Product

United States

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